molecular formula C11H13IO3 B14117065 4-Methoxyphenyl 2-iodo-2-methylpropanoate

4-Methoxyphenyl 2-iodo-2-methylpropanoate

Cat. No.: B14117065
M. Wt: 320.12 g/mol
InChI Key: PTCQUPDRJSSHEV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-iodo-2-methylpropanoate is an organic compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, an iodine atom, and a methylpropanoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-iodo-2-methylpropanoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-iodo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Methoxyphenyl 2-iodo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-iodo-2-methylpropanoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2-bromo-2-methylpropanoate
  • 4-Methoxyphenyl 2-chloro-2-methylpropanoate
  • 4-Methoxyphenyl 2-fluoro-2-methylpropanoate

Comparison

4-Methoxyphenyl 2-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom makes it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives .

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

(4-methoxyphenyl) 2-iodo-2-methylpropanoate

InChI

InChI=1S/C11H13IO3/c1-11(2,12)10(13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3

InChI Key

PTCQUPDRJSSHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1=CC=C(C=C1)OC)I

Origin of Product

United States

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